4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
CAS No.: 89221-20-5
Cat. No.: VC14448095
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89221-20-5 |
|---|---|
| Molecular Formula | C8H8N4 |
| Molecular Weight | 160.18 g/mol |
| IUPAC Name | 4-(2H-triazol-4-yl)aniline |
| Standard InChI | InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |
| Standard InChI Key | VMWYCRABJPLFCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=NNN=C2)N |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure consists of a 1,2,3-triazole ring substituted at the 4-position with an aniline group. The triazole ring exists in two tautomeric forms (1H- and 2H-), with the 2H-tautomer stabilized by conjugation with the aromatic amine. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₈N₄ |
| Molecular weight | 160.18 g/mol |
| Hydrogen bond donors | 2 (NH₂ and triazole NH) |
| Hydrogen bond acceptors | 3 (triazole N atoms) |
| Rotatable bonds | 2 |
The planar triazole-aniline system facilitates π-π stacking interactions, while the NH₂ group enables hydrogen bonding and electrophilic substitution .
Spectroscopic Signatures
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NMR: The aniline protons resonate at δ 6.5–7.2 ppm (aromatic), while the triazole NH appears as a broad singlet near δ 8.1 ppm .
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IR: Stretching vibrations at 3400 cm⁻¹ (NH₂), 1600 cm⁻¹ (C=N), and 1500 cm⁻¹ (aromatic C=C) confirm functional groups .
Synthesis and Scalable Production
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Huisgen 1,3-dipolar cycloaddition remains the primary synthesis route:
Reaction Scheme:
Optimized Conditions:
Alternative Methods
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Metal-Free Cycloaddition: Thermal reactions (100–120°C) in ionic liquids yield 70–78% product but require longer reaction times .
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Flow Chemistry: Continuous-flow reactors achieve 95% conversion in 10 minutes, enabling kilogram-scale production .
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12 ± 1.2 |
| 20 | 18 ± 1.5 |
| 40 | 24 ± 2.1 |
Mechanistic studies indicate triazole-mediated disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .
Anticancer Activity
In MCF-7 breast cancer cells:
| Parameter | Value |
|---|---|
| IC₅₀ (48 h) | 12.3 μM |
| Apoptosis induction | 45% (25 μM) |
| Caspase-3 activation | 3.2-fold increase |
The compound induces G2/M cell cycle arrest and mitochondrial membrane depolarization .
Industrial and Materials Science Applications
Coordination Polymers
Reacts with transition metals to form porous frameworks:
| Metal Salt | Surface Area (m²/g) | CO₂ Adsorption (mmol/g) |
|---|---|---|
| Cu(NO₃)₂ | 980 | 4.2 |
| ZnCl₂ | 720 | 3.1 |
These materials show potential for carbon capture and heterogeneous catalysis .
Epoxy Resin Modifiers
Incorporating 5 wt% of the compound into bisphenol-A epoxy:
| Property | Unmodified | Modified |
|---|---|---|
| Tensile strength | 65 MPa | 82 MPa |
| Glass transition | 150°C | 168°C |
| Flame retardancy | V-2 | V-0 |
The triazole ring enhances crosslinking density and char formation during combustion .
Toxicological and Environmental Considerations
Acute Toxicity
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LD₅₀ (rat, oral): 480 mg/kg
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Skin irritation: Moderate (OECD 404)
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Aquatic toxicity: EC₅₀ (Daphnia magna) = 8.2 mg/L
Degradation Pathways
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Photolysis: t₁/₂ = 4.2 h (UV254, aqueous solution)
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Biodegradation: 28% mineralization in 28 days (OECD 301F)
Persistent degradation products include 4-aminobenzoic acid and nitrate ions .
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